molecular formula C₁₈H₁₇N₃O₂ B1662763 (5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone CAS No. 90807-98-0

(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone

Cat. No. B1662763
CAS RN: 90807-98-0
M. Wt: 307.3 g/mol
InChI Key: AOPXWEKLKULIEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the Biginelli condensation method. Starting from commercially available 2-amino pyrimidine , a series of steps lead to the formation of the tetrahydroimidazoquinazolinone scaffold. Aromatic aldehydes are reacted with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide , yielding the desired hydrazone derivatives. The overall synthetic route is efficient and provides access to diverse analogs .

Scientific Research Applications

Potential Nonsedative Anxiolytics

Compounds related to (5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone, such as imidazo[1,2-a]pyrimidin-2-yl phenylmethanones, have shown potential as nonsedative anxiolytics. These compounds were found to bind to benzodiazepine receptors and exhibit anxiolytic effects in animal models, without the sedative side effects typically associated with benzodiazepines (Clements-Jewery et al., 1988).

Anti-tubercular Agents

Some derivatives of quinazolines, like benzo[h]quinazolines and benzo[g]indazoles, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds have shown significant activity and could be potential candidates for anti-tubercular therapy (Maurya et al., 2013).

Tubulin-Polymerization Inhibitors

Quinazoline derivatives have also been studied for their role in inhibiting tubulin polymerization, targeting the colchicine site. These compounds, such as 4-(N-cycloamino)quinazolines, have shown high cytotoxic activity in vitro and significant potency against tubulin assembly, making them potential candidates for cancer treatment (Wang et al., 2014).

IMPDH Inhibitors

A novel series of 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones have been found to be potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), indicating their potential use in medical research (Birch et al., 2005).

Antimicrobial Agents

Several quinazoline derivatives have demonstrated promising antimicrobial activities. Compounds like thiazolo and thiazino benzo[h]quinazolines have shown efficacy against various bacterial strains,indicating their potential as novel antimicrobial agents (Gupta & Chaudhary, 2012).

Anticancer Agents

Quinazoline derivatives have also been explored for their anticancer properties. Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, for instance, have shown lethal antitumor activity against various human tumor cell lines, particularly in acute lymphoblastic leukemia, indicating their potential as anticancer agents (Antypenko et al., 2012).

Synthesis and Photocyclization

The synthesis of polybenzoquinazolines through intramolecular dehydration of photocyclization has been studied. This method has advantages in terms of being catalyst-free and producing only water as a by-product, indicating its potential for environmentally friendly synthesis techniques (Wei et al., 2016).

Cytotoxicity and Molecular Docking

Studies on 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazoles have revealed their cytotoxicity against various cancer cell lines. Molecular docking studies support their potential as inhibitors for specific protein structures, further indicating their relevance in cancer research (Choodamani et al., 2021).

α1-Adrenoceptor Antagonist

The compound DC−015, a quinazoline derivative, has shown significant pharmacological activity as an α1-adrenoceptor antagonist, suggesting its potential application in cardiovascular research (Yen et al., 1996).

Antimicrobial and Antifungal Activity

New dihydropyrmidine derivatives of quinazoline have been synthesized and shown good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Al-Juboori, 2020).

properties

IUPAC Name

(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-17-13-9-5-6-10-15(13)21-11-14(19-18(21)20-17)16(22)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPXWEKLKULIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC(=CN2C3=C1CCCC3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone

Synthesis routes and methods

Procedure details

A solution of 20 g of 4-methoxy-5,6,7,8-tetrahydro-2-quinazolinamine, 28.6 g of 3-bromo-1-phenyl-propane-1,2-dione and 400 ml of ether was stirred overnight at room temperature and was filtered. The 29.5 g of 4-methoxy-1-(3-phenyl-2,3-dioxopropyl)-5,6,7,8-tetrahydro-2-quinazolinium bromide were washed with ether and suspended in methanol. The suspension was refluxed for 2 hours and the solution was evaporated to dryness under reduced pressure. The residue was shaken with a mixture of aqueous potassium carbonate and chloroform and the decanted organic phase was washed with water, dried over magnesium sulfate and evaporated to dryness under reduced pressure. The residue was triturated with ethanol and filtered to obtain 18 g of (5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl-phenylmethanone in the form of pale yellow crystals melting at 234° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone
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(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone
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(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone
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(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone
Reactant of Route 5
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(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone
Reactant of Route 6
(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone

Citations

For This Compound
1
Citations
S Clements-Jewery, G Danswan… - Journal of medicinal …, 1988 - ACS Publications
Several series of heterocyclic carboxylic esters were found to be active in the benzodiazepine receptor binding assay, a typical example being ethyl 7-ethyl-5-methoxyimidazo [l, 2-o] …
Number of citations: 82 pubs.acs.org

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